

Introduction: The Pyrazole Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: methyl 4-amino-1-ethyl-1*H*-pyrazole-3-carboxylate

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Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.^{[1][2][3]} This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs.^{[1][3][4][5]} The pyrazole core's unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular interactions make it a cornerstone of modern drug discovery.^{[4][6]}

Unsubstituted pyrazole exists in three tautomeric forms, a characteristic that influences its reactivity and substitution patterns.^{[1][2]} The pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors used in oncology like Ruxolitinib and Ibrutinib.^[5] This guide provides a comprehensive overview of the fundamental chemistry of substituted pyrazoles, covering their synthesis, reactivity, and physicochemical properties relevant to researchers in drug development.

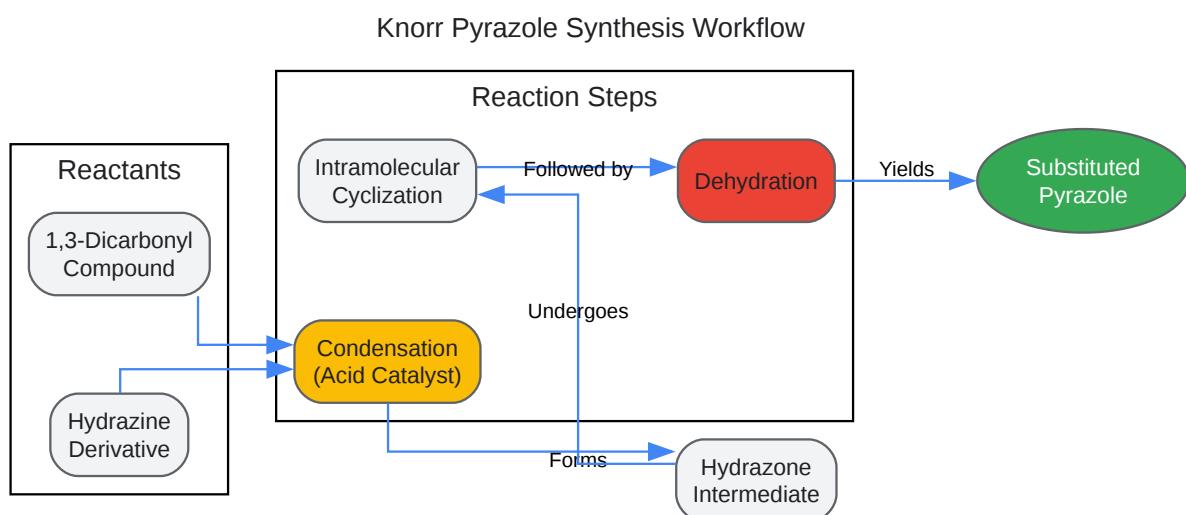
Synthesis of Substituted Pyrazoles

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. The most common methods involve the condensation of a three-carbon component with a hydrazine derivative.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this is a cornerstone reaction for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9][10][11] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][8][10]

A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[7][8] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction pH.[7]



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Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[12]

- Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
- Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. [12]

- Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12]
- Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane.[12]
- Work-up: If the starting ketoester is fully consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.
- Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.
- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Rinse the product with a small amount of cold water and allow it to air dry.[12]

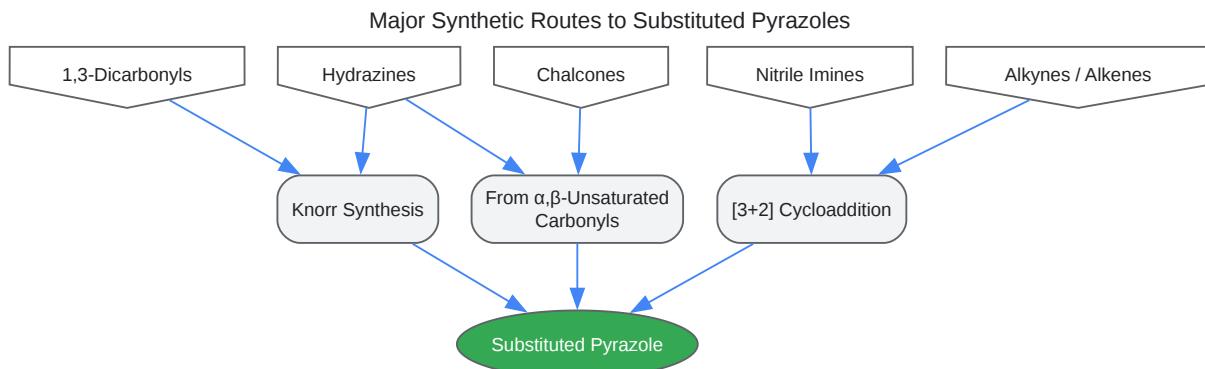
Synthesis from α,β -Unsaturated Carbonyls

Another prevalent method involves the reaction of α,β -unsaturated aldehydes and ketones (e.g., chalcones) with hydrazine derivatives.[1][9] The reaction typically proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation or dehydration to yield the pyrazole or pyrazoline product.[13][14]

[3+2] Cycloaddition Reactions

Modern synthetic chemistry often employs [3+2] cycloaddition reactions to construct the pyrazole ring with high efficiency and control.[9]

- From Nitrile Imines: Nitrile imines, typically generated *in situ* from hydrazonoyl halides, react readily with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[15]
- From Diazo Compounds: The reaction of diazo compounds with alkenes is another powerful method for synthesizing pyrazoles.[9]
- Oxidative Cycloaddition: Copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates has been developed as a regioselective route to polysubstituted pyrazoles.[16]



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Caption: Overview of primary pyrazole synthesis strategies.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and exhibits distinct reactivity patterns governed by the electron-donating "pyrrole-like" nitrogen (N1) and the electron-withdrawing "pyridine-like" nitrogen (N2).

Electrophilic Aromatic Substitution (SEAr)

Due to the combined electronic effects of the two nitrogen atoms, the C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic attack.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) [\[21\]](#) In contrast, the C3 and C5 positions are electron-deficient.[\[17\]](#)[\[20\]](#)[\[21\]](#) Electrophilic substitution at C4 proceeds readily without disrupting the aromatic sextet in a highly unstable intermediate.[\[19\]](#)

Caption: Electrophilic substitution occurs at the electron-rich C4 position.

Table 1: Common Electrophilic Substitution Reactions of Pyrazole[\[18\]](#)

Reaction	Reagents	Electrophile	Product
Nitration	$\text{HNO}_3 + \text{H}_2\text{SO}_4$	NO_2^+	4-Nitropyrazole
Sulfonylation	Fuming H_2SO_4 or $\text{SO}_3/\text{H}_2\text{SO}_4$	SO_3 or HSO_3^+	Pyrazole-4-sulfonic acid
Halogenation	Br_2 or NBS	Br^+	4-Bromopyrazole
Vilsmeier-Haack	$\text{POCl}_3 + \text{DMF}$	$\text{Cl}-\text{CH}=\text{NMe}_2^+$	Pyrazole-4-carbaldehyde

| Azo Coupling | $\text{Ar-N}_2^+\text{Cl}^-$, mild base | Ar-N_2^+ | 4-Arylazopyrazole |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophiles.^[22] However, nucleophilic aromatic substitution can occur if the ring is activated by strong electron-withdrawing groups (EWGs), such as a nitro or formyl group, typically at a conjugated position.^[22] For example, 5-chloro-4-formylpyrazoles undergo nucleophilic displacement of the chlorine atom.^[22]

N-Alkylation

The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for alkylation at the nitrogen atom.^[17] For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers.^{[23][24][25]} The regioselectivity is often controlled by steric hindrance, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom.^{[23][24]} The choice of base and reaction conditions can also influence the isomeric ratio.^[25]

Experimental Protocol: General N-Alkylation of 1H-Pyrazoles^[26]

- Reaction Setup: In a vial, place the 1H-pyrazole (1.0 mmol, 1.0 equiv), diisopropylethylamine (iPr_2NEt , 1.2 mmol, 1.2 equiv), the alkylating electrophile (e.g., alkyl halide, 1.05 mmol, 1.05 equiv), and dimethyl sulfoxide (DMSO, 4 mL).
- Reaction: Stir the resulting mixture at 25 °C.

- Monitoring: Monitor the reaction by ^1H NMR analysis until the starting pyrazole is consumed.
- Work-up: Add ice water (10 mL) to the reaction mixture.
- Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5 mL).
- Purification: Combine the organic layers, wash with brine (15 mL), dry over MgSO_4 , and concentrate under reduced pressure to yield the crude N-alkylated pyrazole product.

Physicochemical and Spectroscopic Properties

A thorough characterization is essential to confirm the structure and purity of synthesized pyrazole derivatives. Spectroscopic analysis provides invaluable data for this purpose.

Table 2: Comparative ^1H NMR Chemical Shifts (δ , ppm) of Substituted Pyrazoles in CDCl_3 [\[27\]](#)

Compound/Substituent	H-3	H-4	H-5	Other Protons
3,5-Dimethylpyrazole	5.83 (s)	-	5.83 (s)	2.25 (s, 6H, 2xCH ₃)
1-Phenyl-3-methyl-5-aminopyrazole	-	5.60 (s)	-	7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH ₃), 3.80 (br s, 2H, NH ₂)
4-Nitro-1-phenylpyrazole	8.05 (s)	-	8.50 (s)	7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate	-	8.01 (s)	-	7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH ₃), 4.30 (q, 2H, OCH ₂), 1.35 (t, 3H, OCH ₂ CH ₃)

Note: Chemical shifts are dependent on the solvent and specific substituents.

Table 3: Comparative ^{13}C NMR Chemical Shifts (δ , ppm) of Substituted Pyrazoles[27]

Compound/Substituent	C-3	C-4	C-5	Other Carbons
3,5-Dimethylpyrazole	148.0	105.5	148.0	13.5 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole	145.0	95.0	155.0	139.0, 129.0, 125.0, 121.0 (Ar-C), 12.0 (CH ₃)

| 4-Nitro-1-phenylpyrazole | 135.0 | 120.0 | 142.0 | 138.0, 129.5, 128.0, 120.0 (Ar-C) |

Table 4: Key FT-IR Absorption Frequencies (cm^{-1}) for Pyrazole Derivatives[27]

Functional Group	Frequency Range (cm^{-1})	Description
N-H stretch (unsubstituted at N1)	3100 - 3500	Broad band, indicating hydrogen bonding.
C-H stretch (aromatic)	3000 - 3100	Sharp, medium intensity.
C=N and C=C stretch (ring)	1400 - 1600	Multiple bands of variable intensity.
C=O stretch (e.g., in carboxylates)	1700 - 1750	Strong absorption.

| N-O stretch (nitro group) | 1500-1560 & 1300-1360 | Asymmetric and symmetric stretching. |

Experimental Protocol: Spectroscopic Analysis[27]

- Nuclear Magnetic Resonance (NMR) Spectroscopy

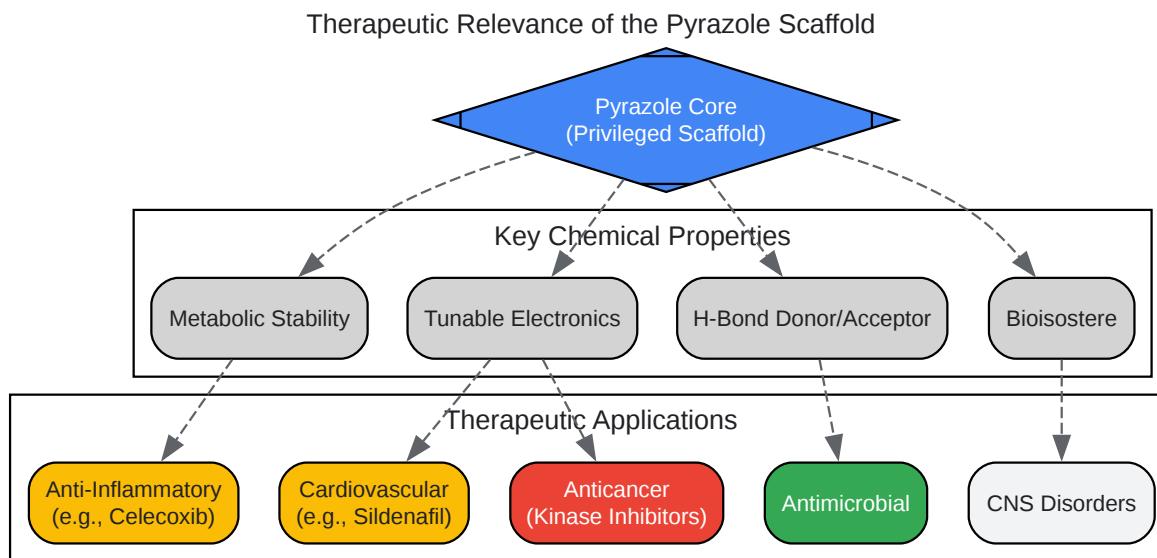
- Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Analysis: Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

- Fourier-Transform Infrared (FT-IR) Spectroscopy
 - Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the sample as a thin film or in solution.
 - Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

The Role of Pyrazoles in Drug Discovery and Development

The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.^{[3][28][29][30]} Its metabolic stability and ability to serve as a bioisosteric replacement for other groups, such as amides or phenols, make it highly valuable in drug design.^[23]

The mechanism of action for pyrazole-containing drugs is diverse; they can target multiple cancer cell signaling molecules, including various kinases (e.g., EGFR, BRAF V600E, Aurora-A) and chaperone proteins like Hsp90.^{[31][32]}



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Caption: The central role of pyrazoles in drug development.

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